molecular formula C10H7ClFNO2 B2785490 7-Fluoroisoquinoline-3-carboxylic acid hydrochloride CAS No. 482374-62-9

7-Fluoroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B2785490
CAS No.: 482374-62-9
M. Wt: 227.62
InChI Key: PUHZHVNGURUPIE-UHFFFAOYSA-N
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Description

7-Fluoroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H7ClFNO2. It is a derivative of isoquinoline, characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position, along with a hydrochloride salt.

Preparation Methods

The synthesis of 7-Fluoroisoquinoline-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of isoquinoline derivatives, followed by carboxylation to introduce the carboxylic acid group. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity .

Chemical Reactions Analysis

7-Fluoroisoquinoline-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

7-Fluoroisoquinoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: The compound is investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antibacterial research, it may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

7-Fluoroisoquinoline-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and chemical properties. Similar compounds include other fluoroisoquinoline derivatives, such as:

Properties

IUPAC Name

7-fluoroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-5H,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHZHVNGURUPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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